molecular formula C11H10O3 B8566443 2-(2-Oxoethyl)-4-chromanone

2-(2-Oxoethyl)-4-chromanone

Cat. No. B8566443
M. Wt: 190.19 g/mol
InChI Key: OYWJWQRFEDKLMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05646173

Procedure details

An ozone stream (3.5 g ozone/hour) was conducted while stirring for 2 hours through a solution, cooled to -70°, of 24.6 g of (RS)-2-(2-buten-1-yl)-4-chromanone in 450 ml of anhydrous dichloromethane and 150 ml of anhydrous methanol. Subsequently, the solution was flushed with oxygen for 5 minutes and with argon for 15 minutes. After the addition of 13.4 ml of dimethyl sulfide, the mixture was stirred at room temperature for 20 hours. The reaction mixture was subsequently evaporated in a vacuum. The residue was treated with 250 ml of dichloromethane and, after the addition of 40 ml of water and 40 ml of trifluoroacetic acid, stirred at room temperature for 4 hours. The mixture was subsequently poured into 100 ml of water and neutralized by the spatula-wise addition of sodium hydrogen carbonate while stirring. An additional 70 ml of water were added, the phases were separated and the aqueous phase was extracted twice with 120 ml of dichloromethane each time. The combined organic phases were dried over magnesium sulfate and concentrated in a vacuum. 22.7 g (99%) of 2-(2-oxoethyl)-4-chromanone were obtained as a yellow oil which was used in the next reaction without additional purification.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
(RS)-2-(2-buten-1-yl)-4-chromanone
Quantity
24.6 g
Type
reactant
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[O+][O-].[CH2:4]([CH:8]1[CH2:17][C:16](=[O:18])[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[O:9]1)[CH:5]=CC>ClCCl.CO>[O:1]=[CH:5][CH2:4][CH:8]1[CH2:17][C:16](=[O:18])[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[O:9]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
O=[O+][O-]
Step Three
Name
(RS)-2-(2-buten-1-yl)-4-chromanone
Quantity
24.6 g
Type
reactant
Smiles
C(C=CC)C1OC2=CC=CC=C2C(C1)=O
Name
Quantity
450 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
while stirring for 2 hours through a solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Subsequently, the solution was flushed with oxygen for 5 minutes and with argon for 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
After the addition of 13.4 ml of dimethyl sulfide
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was subsequently evaporated in a vacuum
ADDITION
Type
ADDITION
Details
The residue was treated with 250 ml of dichloromethane
ADDITION
Type
ADDITION
Details
after the addition of 40 ml of water and 40 ml of trifluoroacetic acid
STIRRING
Type
STIRRING
Details
stirred at room temperature for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
The mixture was subsequently poured into 100 ml of water
ADDITION
Type
ADDITION
Details
neutralized by the spatula-wise addition of sodium hydrogen carbonate
STIRRING
Type
STIRRING
Details
while stirring
ADDITION
Type
ADDITION
Details
An additional 70 ml of water were added
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted twice with 120 ml of dichloromethane each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=CCC1OC2=CC=CC=C2C(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22.7 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.